molecular formula C18H14N2OS B380387 5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine CAS No. 315692-48-9

5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

Cat. No.: B380387
CAS No.: 315692-48-9
M. Wt: 306.4g/mol
InChI Key: XGDRQEOMFDRNQW-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Patterns

X-ray diffraction studies of thieno[2,3-d]pyrimidine derivatives, including this compound, reveal a planar tricyclic core with bond lengths and angles consistent with aromatic delocalization (Figure 1A). Key features include:

  • Bond Lengths : C–S (1.71–1.74 Å), C–N (1.33–1.38 Å), and C–O (1.36 Å) bonds align with sp² hybridization.
  • Dihedral Angles : The naphthyloxy group forms a 67.5° angle with the thienopyrimidine plane, optimizing π-π interactions.
  • Intermolecular Interactions : N–H⋯N hydrogen bonds (2.89–3.12 Å) and C–H⋯π contacts (3.45 Å) stabilize the crystal lattice.

Table 1: Crystallographic Data for Thieno[2,3-d]pyrimidine Derivatives

Parameter 5,6-Dimethyl-4-(naphthalen-2-yloxy) Derivative Unsubstituted Thieno[2,3-d]pyrimidine
Space Group P2₁/c P1̄
Unit Cell Dimensions a=8.21 Å, b=12.34 Å, c=14.56 Å a=7.89 Å, b=9.12 Å, c=10.45 Å
Bond Angle (C–S–C) 92.5° 91.8°
π-Stacking Distance 3.48 Å 3.62 Å

Substituent Effects on Electronic Configuration

The methyl and naphthyloxy substituents significantly alter the compound’s electronic properties:

  • Methyl Groups : Inductive electron donation (+I effect) increases electron density at C5/C6, enhancing nucleophilic substitution reactivity.
  • Naphthyloxy Group : Delocalizes electrons via resonance, reducing the HOMO-LUMO gap by 0.8 eV compared to phenyl analogs (Figure 1B).
  • Spectroscopic Shifts : IR spectra show C=O stretches at 1700 cm⁻¹ (vs. 1725 cm⁻¹ in non-methylated analogs), indicating reduced carbonyl polarization.

Table 2: Electronic Effects of Substituents

Substituent Hammett σ Value HOMO (eV) LUMO (eV)
5,6-Dimethyl -0.17 -6.2 -1.9
4-Naphthyloxy +0.45 -5.8 -1.5
Unsubstituted Core -6.9 -2.3

Comparative Analysis with Thieno[2,3-d]pyrimidine Isomers

The 5,6-dimethyl-4-(naphthyloxy) derivative exhibits distinct properties compared to thieno[3,2-d]pyrimidine and benzo-fused analogs:

A. Bioactivity

  • Antitumor Activity : IC₅₀ = 27.6 μM (MDA-MB-231 cells) vs. 29.3 μM for paclitaxel.
  • VEGFR-2 Inhibition : 10-fold greater affinity than thieno[3,2-d]pyrimidines due to optimized π-stacking.

B. Synthetic Accessibility

  • Yield : 75% via microwave-assisted Dimroth rearrangement vs. 45–60% for traditional methods.
  • Purification : Recrystallization from DMF/ethanol yields >85% purity vs. column chromatography for isomers.

Table 3: Isomeric Comparison of Thienopyrimidines

Property 5,6-Dimethyl-4-(naphthyloxy) Thieno[3,2-d]pyrimidine Benzothieno[2,3-d]pyrimidine
LogP 3.2 2.8 3.6
Solubility (µg/mL) 2.1 5.4 1.8
CYP3A4 Inhibition Moderate Low High

Properties

IUPAC Name

5,6-dimethyl-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-12(2)22-18-16(11)17(19-10-20-18)21-15-8-7-13-5-3-4-6-14(13)9-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDRQEOMFDRNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Precursors

The most common route involves cyclizing 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives with urea or thiourea under acidic or basic conditions. For example, heating 2-amino-4,5-dimethylthiophene-3-carbonitrile with urea in refluxing acetic acid generates 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate is critical for subsequent functionalization.

Key Conditions :

  • Solvent : Acetic acid or ethanol

  • Temperature : 80–120°C

  • Yield : 70–85%

Tandem Cyclization Approaches

Recent advances employ one-pot, multi-component reactions to streamline synthesis. A representative method combines 2-cyano-3,4-dimethylthiophene with acetylacetone and ammonium acetate under microwave irradiation, yielding 5,6-dimethylthieno[2,3-d]pyrimidine directly. This method reduces purification steps and improves atom economy.

Key Conditions :

  • Catalyst : Piperidine (10 mol%)

  • Microwave Power : 300 W

  • Time : 10–15 minutes

  • Yield : 82%

Functionalization at Position 4

Introducing the naphthalen-2-yloxy group at position 4 typically proceeds via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Chlorination of the Thieno[2,3-d]pyrimidine Core

The 4-hydroxy group in 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is converted to a chloride using phosphorus oxychloride (POCl3).

Procedure :

  • Reagents : POCl3 (3 equiv), N,N-dimethylaniline (catalyst)

  • Solvent : Toluene

  • Temperature : 110°C, 6 hours

  • Yield : 90%

The resulting 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is highly reactive toward oxygen nucleophiles.

Nucleophilic Substitution with 2-Naphthol

The chloride intermediate reacts with 2-naphthol under basic conditions to form the desired ether linkage.

Procedure :

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 12 hours

  • Yield : 78%

Mechanistic Insight :
Deprotonation of 2-naphthol by K2CO3 generates a phenoxide ion, which attacks the electron-deficient C4 position of the pyrimidine ring. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the thieno[2,3-d]pyrimidine system.

Alternative Synthetic Routes

Direct Coupling Using Palladium Catalysis

Aryl ethers can be forged via Ullmann-type coupling, though this method is less common due to harsh conditions.

Procedure :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Base : Cs2CO3

  • Solvent : DMSO, 130°C, 24 hours

  • Yield : 65%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the substitution step, reducing reaction times.

Procedure :

  • Base : K2CO3

  • Solvent : DMF

  • Microwave Conditions : 150 W, 140°C, 30 minutes

  • Yield : 85%

Optimization and Challenges

Solvent and Base Selection

Polar aprotic solvents like DMF or DMSO enhance nucleophilicity, while bases such as K2CO3 or Cs2CO3 drive deprotonation. Water has emerged as a green alternative in some protocols, though yields remain lower (~60%).

Regioselectivity and Byproduct Formation

Competing reactions at other positions (e.g., C2 or C7) are minimized by steric hindrance from the 5,6-dimethyl groups. Impurities often arise from incomplete chlorination or over-oxidation, necessitating careful chromatography.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Cyclization + SNArPOCl3, K2CO3, DMF, 80°C78%High selectivity, scalableMulti-step, toxic solvents
Tandem CyclizationMicrowave, piperidine82%One-pot, rapidSpecialized equipment required
Ullmann CouplingCuI, Cs2CO3, DMSO, 130°C65%Broad substrate scopeLow yield, long reaction times

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthyloxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit diverse biological activities. Specifically, 5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine has shown potential in the following areas:

  • Antitumor Activity : Studies have demonstrated that this compound can inhibit tumor growth by targeting various pathways involved in cancer progression. For instance, it has been evaluated for its ability to suppress epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both critical in tumor proliferation and angiogenesis .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antiviral properties, making it a candidate for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines .

Summary of Biological Activities

Activity TypeObservations
AntitumorInhibition of tumor cell proliferation
AntimicrobialPotential activity against various pathogens
Anti-inflammatoryReduction of inflammatory cytokines

Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent for cancer treatment .

Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary studies .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Sulfonylpiperazinyl analogs (e.g., ) exhibit higher molecular weights and polarity due to the sulfonamide group, which may improve aqueous solubility but reduce blood-brain barrier penetration .
  • Piperazinyl derivatives (e.g., ) balance basicity and hydrophobicity, often optimizing CNS penetration, as seen in M4 PAMs (positive allosteric modulators) with rat brain:plasma Kp > 10 .

Metabolic Stability

The thieno[2,3-d]pyrimidine core is prone to oxidative metabolism, as demonstrated in , where analogs with this scaffold showed rapid clearance due to hepatic oxidation. Replacement with a 6-fluoroquinazoline core improved metabolic stability and CNS penetration (Kp > 10) .

Cytotoxicity and Selectivity

Thieno[2,3-d]pyrimidine derivatives with isoxazole or morpholino groups (e.g., ) demonstrate moderate cytotoxicity against cancer cell lines (e.g., A549, HCT116).

Biological Activity

5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

Compound Structure and Synthesis

This compound features a thieno[2,3-d]pyrimidine core with dimethyl substitutions and a naphthyloxy group. Its synthesis typically involves multi-step reactions starting from 2-naphthol and thieno[2,3-d]pyrimidine precursors under basic conditions. A common synthetic route includes the condensation of 2-naphthol with 5,6-dimethylthieno[2,3-d]pyrimidine-4-carbaldehyde using potassium carbonate in dimethylformamide (DMF) at elevated temperatures .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial, antiviral, and anti-inflammatory agent. Below is a summary of key findings related to its biological activities.

Antimicrobial Activity

In studies evaluating antimicrobial properties, this compound exhibited significant inhibitory effects against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial activity.

Pathogen MIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21

These results suggest that this compound may serve as a promising lead for developing new antimicrobial agents .

Antiviral Activity

Research has also explored the antiviral potential of this compound. It has been shown to inhibit viral replication in vitro at concentrations comparable to established antiviral drugs. The compound's mechanism appears to involve interference with viral entry and replication processes .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed through various assays measuring COX-2 inhibition. The IC50 values for COX-2 inhibition were reported to be around 0.04 μmol, comparable to celecoxib, a known anti-inflammatory drug .

The exact mechanism of action for this compound remains partially elucidated; however, it is believed to involve the inhibition of specific enzymes and receptors linked to inflammatory pathways and microbial growth. Further research is necessary to fully characterize these interactions and their implications for therapeutic applications .

Case Studies

Several case studies have illustrated the effectiveness of this compound in various biological contexts:

  • Antiproliferative Activity : In a study involving cancer cell lines such as MDA-MB-435, the compound demonstrated significant antiproliferative effects with an IC50 value around 9.0 nM. This suggests its potential utility in cancer therapy .
  • Microtubule Depolymerization : The compound was also found to induce microtubule depolymerization at concentrations as low as 10 µM, indicating its potential as an antitumor agent through disruption of mitotic spindle formation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 5,6-dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination, as demonstrated for structurally similar thieno[2,3-d]pyrimidines. Key steps include:

  • Oxidation : Use Dess-Martin periodinane (DMP) to oxidize intermediates (e.g., methanol derivatives) with high efficiency (91% yield) .
  • Reductive Amination : React the aldehyde intermediate with naphthalen-2-amine under pH 6 conditions using sodium cyanoborohydride. Monitor reaction progress via TLC and optimize solvent (dry methanol) and inert atmosphere (argon) to suppress side reactions .
  • Purification : Recrystallize the product from DMF/ethanol mixtures to achieve >85% purity. Confirm via melting point (>300°C) and spectral consistency (IR, 1^1H/13^{13}C NMR) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, aromatic C-H bends at 750–850 cm1^{-1}) .
  • NMR : Use 1^1H NMR to confirm methyl groups (δ 2.3–2.5 ppm for 5,6-dimethyl) and naphthyloxy protons (δ 6.8–8.2 ppm). 13^{13}C NMR resolves the thieno-pyrimidine core (C-4 at ~160 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R factor <0.05 for high-confidence structures) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the dihydrofolate reductase (DHFR) inhibitory activity of this compound?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant DHFR in a spectrophotometric assay (λ = 340 nm) to monitor NADPH oxidation. Include trimethoprim as a positive control .
  • IC50_{50} Determination : Perform dose-response curves (0.1–100 µM) in triplicate. Calculate inhibition constants using GraphPad Prism and validate with Lineweaver-Burk plots to confirm competitive/non-competitive mechanisms .
  • Molecular Docking : Dock the compound into DHFR’s active site (PDB: 1U72) using AutoDock Vina. Prioritize poses with naphthyloxy groups occupying the hydrophobic pocket near Phe31 and Leu28 .

Q. What strategies address contradictions in reported biological activities of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. ethyl groups at 5,6-positions) and assess impact on enzyme inhibition (e.g., DHFR IC50_{50} shifts from 12 nM to 85 nM with bulkier groups) .
  • Off-Target Profiling : Screen against related enzymes (e.g., thymidylate synthase) using radiolabeled 3^3H-FdUMP binding assays to rule out non-specific effects .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., anti-inflammatory vs. anticancer assays) to identify context-dependent activity trends .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to estimate logP (≈3.2), solubility (≈2.1 µg/mL), and BBB permeability. Validate with experimental Caco-2 cell permeability assays .
  • Metabolic Stability : Simulate CYP3A4/2D6 metabolism via Schrödinger’s MetaSite. Identify vulnerable sites (e.g., naphthyloxy O-dealkylation) for deuteration to enhance half-life .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane potential disruption) and prioritize in vitro hepatocyte assays .

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